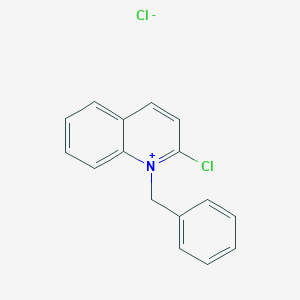

1-Benzyl-2-chloroquinolin-1-ium chloride

Description

1-Benzyl-2-chloroquinolin-1-ium chloride (CAS: 15619-48-4) is a quaternary ammonium compound with the molecular formula C₁₆H₁₄ClN and a molecular weight of 255.74 g/mol . Structurally, it consists of a quinoline core substituted with a benzyl group at the 1-position and a chlorine atom at the 2-position, forming a cationic species paired with a chloride counterion. It exists as a pink-to-brown crystalline powder with good water solubility, making it suitable for synthetic and pharmaceutical applications .

This compound is widely utilized as a catalyst in organic reactions (e.g., nucleophilic substitutions) and as a key intermediate in synthesizing pharmacologically active molecules, including antibiotics and anticancer agents . Its stability under ambient storage conditions (inert atmosphere, room temperature) further enhances its industrial utility .

Properties

Molecular Formula |

C16H13Cl2N |

|---|---|

Molecular Weight |

290.2 g/mol |

IUPAC Name |

1-benzyl-2-chloroquinolin-1-ium;chloride |

InChI |

InChI=1S/C16H13ClN.ClH/c17-16-11-10-14-8-4-5-9-15(14)18(16)12-13-6-2-1-3-7-13;/h1-11H,12H2;1H/q+1;/p-1 |

InChI Key |

UDEMUNOSBVMBII-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=C(C=CC3=CC=CC=C32)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-chloroquinolin-1-ium chloride typically involves the alkylation of quinoline derivatives. One common method is the reaction of 2-chloroquinoline with benzyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-chloroquinolin-1-ium chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted quinoline derivatives.

Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinoline derivatives.

Electrophilic Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild conditions.

Major Products Formed:

- Substituted quinoline derivatives

- Quinoline N-oxides

- Tetrahydroquinoline derivatives

Scientific Research Applications

1-Benzyl-2-chloroquinolin-1-ium chloride has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biomolecules.

Medicine: Quinoline derivatives have shown potential as antimalarial, antibacterial, and anticancer agents. This compound is used in the development and testing of new therapeutic agents.

Industry: It is employed in the synthesis of materials with specific electronic and optical properties, such as organic semiconductors and dyes

Mechanism of Action

The mechanism of action of 1-Benzyl-2-chloroquinolin-1-ium chloride involves its interaction with molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting the replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical metabolic pathways, leading to cell death. The benzyl group enhances the lipophilicity of the molecule, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes critical differences between 1-benzyl-2-chloroquinolin-1-ium chloride and structurally related compounds:

Key Analysis

Core Structure and Reactivity The quinoline backbone in 1-benzyl-2-chloroquinolin-1-ium chloride provides extended π-conjugation compared to pyridine or dihydropyridine derivatives, enhancing its stability in redox reactions and electron-transfer processes . The electron-withdrawing chlorine atom at the 2-position further polarizes the aromatic system, increasing electrophilicity for nucleophilic attacks . In contrast, 1-benzylpyridinium chloride lacks a fused benzene ring, reducing its aromatic surface area and conjugation. This makes it less effective in applications requiring strong π-π interactions (e.g., catalysis involving aromatic substrates) .

The quinazolinone-imidazolium hybrid (Compound 14c) exhibits direct antimicrobial activity (FT-IR NH and C-H stretching at 3327–2932 cm⁻¹), attributed to its planar heterocyclic systems and hydrogen-bonding capacity .

Safety and Handling 1-Benzyl-2-chloroquinolin-1-ium chloride carries GHS hazard codes for skin/eye irritation (H315, H318) and respiratory toxicity (H335), requiring stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.